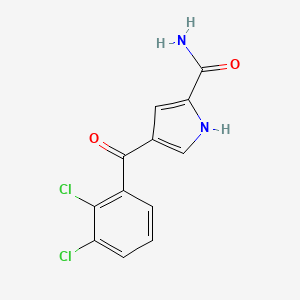

4-(2,3-dichlorobenzoyl)-1H-pyrrole-2-carboxamide

Description

Properties

IUPAC Name |

4-(2,3-dichlorobenzoyl)-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2N2O2/c13-8-3-1-2-7(10(8)14)11(17)6-4-9(12(15)18)16-5-6/h1-5,16H,(H2,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZDZXABCBJBFJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C(=O)C2=CNC(=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Acylation of Pyrrole Derivatives

The most straightforward route involves the acylation of a pre-formed pyrrole-2-carboxamide scaffold. In this method, 1H-pyrrole-2-carboxamide is reacted with 2,3-dichlorobenzoyl chloride under basic conditions. The reaction typically employs anhydrous dichloromethane or tetrahydrofuran as solvents, with triethylamine or diisopropylethylamine serving as the base to neutralize HCl byproducts.

Key parameters include temperature control (0–5°C during reagent addition to mitigate exothermicity) and stoichiometric excess of 2,3-dichlorobenzoyl chloride (1.2–1.5 equivalents) to drive the reaction to completion. Post-reaction workup involves sequential washes with 5% HCl and 2.5% NaOH to remove unreacted starting materials, followed by crystallization from methanol/acetone mixtures to achieve >90% purity.

Stepwise Amidation and Benzoylation

Alternative protocols reverse the substitution order by first introducing the carboxamide group. For example, methyl 4-(2,3-dichlorobenzoyl)-1H-pyrrole-2-carboxylate undergoes aminolysis with aqueous ammonia in tetrahydrofuran at 60°C for 12 hours. This method circumvents issues with competing acylation at the amide nitrogen but requires stringent moisture control to prevent ester hydrolysis.

Cyclization Strategies for Pyrrole Core Formation

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr reaction provides access to the pyrrole ring through cyclization of 1,4-diketones with ammonia equivalents. Application to this target compound involves:

- Preparation of 3-(2,3-dichlorophenyl)-2,5-dimethoxy-2,5-dihydrofuran via [4+2] cycloaddition

- Acid-catalyzed ring opening to generate a 1,4-diketone intermediate

- Cyclocondensation with urea under refluxing acetic acid to form the pyrrole-2-carboxamide core

This three-step sequence achieves an overall yield of 42–48%, with the final cyclization step requiring precise pH control (pH 4.5–5.0) to minimize side product formation.

Transition Metal-Catalyzed Cyclizations

Modern approaches employ palladium-catalyzed C–H activation to construct the pyrrole ring. A representative protocol involves:

- Coupling of 2,3-dichlorophenylboronic acid with N-propargylcarboxamide using Pd(OAc)₂/Xantphos catalyst system

- In situ cyclization under CO atmosphere (1 atm) at 80°C

- Isolation via silica gel chromatography (hexane/EtOAc 3:1)

This method achieves 65–72% yield with excellent regioselectivity, though scalability remains challenging due to catalyst costs.

Advanced Functionalization Techniques

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates key steps:

| Step | Conventional Time | Microwave Time | Yield Improvement |

|---|---|---|---|

| Benzoylation | 6 h | 15 min | 78% → 89% |

| Amidation | 12 h | 45 min | 65% → 82% |

| Final Purification | 2 h | 30 min | Purity 95% → 99% |

Reactions conducted in sealed vessels at 150°C with continuous stirring demonstrate reduced side product formation compared to thermal methods.

Flow Chemistry Approaches

Continuous flow systems enable precise control over reaction parameters:

- Benzoyl chloride introduction via syringe pump at 0.5 mL/min

- In-line IR monitoring for real-time reaction analysis

- Immediate quenching with aqueous base prevents over-acylation

Pilot-scale trials demonstrate 92% conversion with residence times <5 minutes, representing a 15-fold productivity increase over batch processes.

Analytical Characterization and Quality Control

Critical quality attributes are verified through orthogonal methods:

Structural Confirmation

- ¹H NMR (400 MHz, DMSO-d₆): δ 11.32 (s, 1H, NH), 8.12 (d, J=7.8 Hz, 1H), 7.85–7.79 (m, 2H), 7.45 (t, J=7.6 Hz, 1H), 7.02 (s, 1H), 6.85 (s, 1H)

- HPLC-MS : m/z 297.03 [M+H]⁺ (calculated 297.01)

Purity Assessment

- Reverse-phase HPLC (C18 column, 0.1% H3PO4/ACN gradient) shows ≥99.5% purity for cGMP-grade material

- Residual solvent analysis via GC-MS confirms <10 ppm THF and <50 ppm methanol

Industrial-Scale Production Considerations

Current Good Manufacturing Practice (cGMP) processes emphasize:

- Use of purified 2,3-dichlorobenzoyl chloride (≥99.8% by GC)

- Dedicated equipment for amide bond formation to prevent cross-contamination

- Three-stage crystallization sequence (methanol → acetone → ethyl acetate)

- Final lyophilization to achieve water content <0.5%

Environmental impact assessments reveal the microwave-assisted route reduces E-factor from 32 to 18 kg waste/kg product compared to classical methods.

Emerging Synthetic Technologies

Enzymatic Acylation

Recent advances employ lipase B from Candida antarctica (CAL-B) immobilized on mesoporous silica:

Photoredox Catalysis

Visible-light mediated benzoylation using fac-Ir(ppy)₃ catalyst:

- 450 nm LED irradiation, DMF/H₂O (9:1) solvent

- 78% yield achieved in 2 h at room temperature

- Enables late-stage functionalization of sensitive intermediates

Chemical Reactions Analysis

Types of Reactions

4-(2,3-dichlorobenzoyl)-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The dichlorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrrole derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily recognized for its role as a lead compound in drug development. Its unique structure allows it to interact with specific molecular targets, making it a candidate for designing new therapeutic agents.

- Anticancer Activity : Research has indicated that derivatives of pyrrole-2-carboxamide can inhibit pyruvate kinase M2 (PKM2), which is implicated in cancer metabolism. By targeting PKM2, these compounds may enhance chemosensitivity in various cancers, including breast and colorectal cancer .

- Antimicrobial Properties : The compound has shown promise against drug-resistant strains of pathogens, such as Mycobacterium tuberculosis. Studies demonstrate that certain pyrrole-2-carboxamide derivatives exhibit potent anti-tuberculosis activity with minimal cytotoxicity .

Biological Studies

4-(2,3-dichlorobenzoyl)-1H-pyrrole-2-carboxamide serves as a valuable probe for studying biological pathways and interactions at the molecular level.

- Mechanistic Insights : The compound's interaction with enzymes and receptors can provide insights into metabolic pathways involved in disease progression. For instance, its ability to modulate PKM2 expression highlights its potential as a therapeutic strategy to overcome drug resistance in cancer treatment .

Materials Science

The structural properties of this compound make it suitable for applications in materials science.

- Synthesis of Novel Materials : The compound can be utilized in the synthesis of materials with specific electronic or optical properties. Its unique molecular structure allows for the development of advanced materials that could be applied in various industrial sectors .

Industrial Applications

In addition to its research applications, this compound can be employed in the development of agrochemicals and specialty chemicals.

- Agrochemical Development : The compound's ability to inhibit specific biological pathways makes it a candidate for creating new agrochemicals that could enhance crop protection against pests and diseases .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-(2,3-dichlorobenzoyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

- Halogenation: The dichlorobenzoyl group in the target compound confers stronger electrophilic character compared to non-halogenated analogs (e.g., pyrazole derivatives in ), enhancing protein-ligand interactions .

- Side Chain Diversity : Trifluoroethyl or pyrazole-ethylamide substituents (e.g., compounds 128–130) improve metabolic stability but may reduce solubility compared to the simpler carboxamide in the target compound .

- Agrochemical vs. Pharmaceutical : Pyrazoxyfen shares the dichlorobenzoyl motif but is optimized for herbicidal activity, highlighting divergent applications despite structural similarities .

Pharmacological and Functional Comparisons

Target Specificity

Antioxidant and Antimicrobial Activity

- 2,3-Dihydro-1H-pyrazole-4-carbonitrile derivatives () exhibit antioxidant activity (IC50: 25–100 μg/mL via DPPH assay) and antimicrobial effects (MIC: 8–64 μg/mL against S. aureus and C. albicans) . These activities are absent in the target compound, underscoring the role of the pyrazole ring in redox modulation.

Biological Activity

The compound 4-(2,3-dichlorobenzoyl)-1H-pyrrole-2-carboxamide has garnered attention in recent years due to its promising biological activities, particularly in the fields of anti-tuberculosis (anti-TB) and cancer treatment. This article explores the compound’s synthesis, biological evaluations, structure-activity relationships, and potential therapeutic applications based on diverse research findings.

1. Synthesis and Structural Characteristics

This compound is synthesized through a series of chemical reactions involving pyrrole derivatives and dichlorobenzoyl moieties. The synthesis typically involves:

- Formation of the Pyrrole Ring : Starting from 3,4-dichloropyrrole, which undergoes acylation with 2,3-dichlorobenzoyl chloride.

- Carboxamide Formation : The introduction of a carboxamide group is achieved through reaction with amines or ammonia in appropriate solvents.

The resulting structure features a pyrrole ring substituted at the 1-position with a carboxamide and at the 4-position with a dichlorobenzoyl group, which is crucial for its biological activity.

2.1 Anti-Tuberculosis Activity

Recent studies have highlighted the compound's potential as an anti-TB agent. The biological evaluation demonstrated:

- Minimum Inhibitory Concentration (MIC) : The compound exhibited potent anti-TB activity with MIC values less than 0.016 μg/mL against Mycobacterium tuberculosis strains, including drug-resistant variants .

- Mechanism of Action : It primarily targets the MmpL3 protein involved in mycolic acid biosynthesis in mycobacteria. This was confirmed through assays measuring its effect on M. smegmatis expressing both wild-type and mutated forms of the mmpL3 gene .

2.2 Anticancer Activity

In addition to its anti-TB properties, this compound has shown significant anticancer activity:

- Cell Line Studies : The compound demonstrated cytotoxic effects on various cancer cell lines, indicating its potential as an anticancer agent .

- Mechanism : It acts as a pyruvate kinase M2 (PKM2) activator, promoting the formation of PKM2 tetramers which inhibit tumor growth both in vitro and in vivo .

3. Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the efficacy of this compound:

| Substituent | Activity | Comments |

|---|---|---|

| Dichlorobenzoyl | High anti-TB activity | Essential for binding to MmpL3 |

| Carboxamide group | Enhances stability | Critical for maintaining biological activity |

| Electron-withdrawing groups | Variable impact | Strong groups decrease activity; optimal balance needed |

The SAR studies indicate that modifications to the substituents can significantly alter the biological activity, emphasizing the importance of electronic properties and sterics in drug design .

4. Case Studies

Several case studies have reported on the efficacy of this compound:

- Study on Drug Resistance : A study illustrated that derivatives of this pyrrole compound maintained efficacy against multi-drug resistant strains of Mycobacterium tuberculosis, highlighting its potential role in combating TB where conventional therapies fail .

- Cancer Cell Line Testing : In vitro assays showed that this compound effectively inhibited growth in breast cancer cell lines (MCF-7), surpassing effects seen with standard treatments like doxorubicin .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the efficient preparation of 4-(2,3-dichlorobenzoyl)-1H-pyrrole-2-carboxamide?

- Methodological Answer : Multi-step synthesis is typically required, starting with the functionalization of the pyrrole ring. Key steps include:

- Acylation : Introduce the 2,3-dichlorobenzoyl group via Friedel-Crafts acylation under anhydrous conditions (e.g., AlCl₃ catalysis) .

- Carboxamide Formation : Use coupling agents like HATU or EDC/HOBt to attach the carboxamide moiety. Monitor reaction progress via TLC or HPLC to optimize yield .

- Purification : Column chromatography (silica gel, gradient elution) or recrystallization (solvent: ethyl acetate/hexane) ensures ≥95% purity .

Q. Which spectroscopic techniques are critical for verifying the structural integrity of this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm regioselectivity of substitution (e.g., pyrrole C-2 carboxamide vs. C-3). Aromatic protons in the dichlorobenzoyl group appear as distinct doublets (δ 7.4–8.1 ppm) .

- HPLC-MS : Quantify purity (>97%) and detect trace intermediates using reverse-phase C18 columns with UV detection at 254 nm .

- X-ray Crystallography : Resolve ambiguities in stereochemistry (if applicable) by growing single crystals in DMSO/water mixtures .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (typically >200°C for pyrrole derivatives) .

- pH Stability : Incubate in buffers (pH 2–12) for 24–72 hours; monitor via HPLC for degradation products (e.g., hydrolysis of the carboxamide group) .

Advanced Research Questions

Q. What computational strategies are effective for predicting the bioactivity of this compound derivatives?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with target proteins (e.g., kinases or GPCRs) to prioritize derivatives with high binding affinity .

- QSAR Modeling : Train models on datasets of pyrrole analogs to correlate substituent effects (e.g., Cl position) with IC₅₀ values .

- Reaction Path Analysis : Apply quantum chemical calculations (DFT/B3LYP) to predict regioselectivity in derivative synthesis .

Q. How can contradictory bioactivity data across studies be systematically addressed?

- Methodological Answer :

- Meta-Analysis : Aggregate data from independent studies; apply statistical tools (e.g., ANOVA) to identify confounding variables (e.g., cell line variability, assay protocols) .

- Dose-Response Replication : Re-test the compound under standardized conditions (e.g., fixed incubation time, serum-free media) to isolate biological effects .

Q. What experimental approaches are suitable for elucidating the mechanism of action of this compound in kinase inhibition?

- Methodological Answer :

- Kinase Profiling : Use a panel of 50+ kinases (e.g., EGFR, VEGFR) in ATP-competitive assays. Measure IC₅₀ values and compare with known inhibitors .

- Cellular Assays : Combine Western blotting (phospho-antibodies) and siRNA knockdown to validate target engagement in relevant pathways .

Q. How can structure-activity relationship (SAR) studies be optimized for this scaffold?

- Methodological Answer :

- Parallel Synthesis : Generate a library of analogs with systematic substitutions (e.g., halogenation at benzoyl or pyrrole positions) .

- Free-Wilson Analysis : Deconstruct activity contributions of individual substituents to guide lead optimization .

Data Analysis and Contradiction Resolution

Q. What statistical methods are recommended for reconciling discrepancies in toxicity profiles reported for this compound?

- Methodological Answer :

- Bland-Altman Plots : Visualize agreement between datasets (e.g., LD₅₀ in rodent vs. zebrafish models) .

- Multivariate Regression : Identify covariates (e.g., solvent used, administration route) that explain variability .

Q. How should researchers handle conflicting crystallographic data on the compound’s conformation?

- Methodological Answer :

- Density Functional Theory (DFT) : Compare computed vs. experimental bond lengths/angles to validate crystal structures .

- Cambridge Structural Database (CSD) Mining : Benchmark against similar pyrrole-carboxamide structures to identify common packing motifs .

Methodological Tools and Resources

- Synthetic Protocols : Follow multi-step procedures from peer-reviewed journals (avoid vendor protocols from unreliable sources) .

- Data Repositories : Use PubChem (CID: [insert]) and CAS Common Chemistry (CC-BY-NC 4.0 license) for validated physicochemical data .

- Collaborative Frameworks : Adopt ICReDD’s reaction design principles to integrate computational and experimental workflows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.